

The Multifaceted Biological Activities of Pyridazine Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-methylpyridazine

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For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyridazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, and herbicidal properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Core Biological Activities and Quantitative Data

Pyridazine derivatives have demonstrated significant efficacy across multiple therapeutic areas. The following sections summarize the key findings and present quantitative data for representative compounds in clearly structured tables to facilitate comparison and analysis.

Anticancer Activity

Pyridazine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival. A notable mechanism of action for some pyridazine-based compounds is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)	Citation
2S-5	MDA-MB-231 (Breast)	6.21	Doxorubicin	-	[1]
4T1 (Mouse Breast)	7.04	[1]			
2S-13	MDA-MB-231 (Breast)	7.73	Doxorubicin	-	[1]
4T1 (Mouse Breast)	8.21	[1]			
Pyrazolo-pyridazine 4	HepG-2 (Liver)	17.30	Doxorubicin	6.18	[2]
HCT-116 (Colon)	18.38	Doxorubicin	5.23	[2]	
MCF-7 (Breast)	27.29	Doxorubicin	4.17	[2]	
Pyrrolo[1,2-b]pyridazine 5a	LoVo (Colon)	< 50	-	-	[3]
Pyrrolo[1,2-b]pyridazine 2c	LoVo (Colon)	< 80	-	-	[3]
Pyrrolo[1,2-b]pyridazine 5f	LoVo (Colon)	< 80	-	-	[3]

Antimicrobial Activity

The pyridazine scaffold is a key component in the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Compound ID	Microorganism	MIC (µg/mL)	Reference Compound	MIC (µg/mL)	Citation
Chloro derivative	E. coli	0.892 - 3.744	Chloramphenicol	2.019 - 8.078	[4]
P. aeruginosa	0.892 - 3.744	Chloramphenicol	2.019 - 8.078	[4]	
S. marcescens	0.892 - 3.744	Chloramphenicol	2.019 - 8.078	[4]	
Pyridazinone 3	S. aureus (MRSA)	4.52	Amikacin	-	[5]
Pyridazinone 7	E. coli	7.8	Amikacin	-	[5]
S. aureus (MRSA)	7.8	Amikacin	-	[5]	
S. typhimurium	7.8	Amikacin	-	[5]	
A. baumannii	7.8	Amikacin	-	[5]	
Pyridazinone 13	A. baumannii	3.74	Amikacin	-	[5]
P. aeruginosa	7.48	Amikacin	-	[5]	
Hydrazone 21a	A. niger	2.9 - 7.8	Clotrimazole	-	[6]
S. aureus	62.5 - 125	Chloramphenicol	-	[6]	
B. subtilis	62.5 - 125	Chloramphenicol	-	[6]	
K. pneumoniae	62.5 - 125	Chloramphenicol	-	[6]	

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyridazine derivatives have been investigated as anti-inflammatory agents, with a primary mechanism being the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.

Compound ID	Assay	IC50 (μM)	Selectivity Index (COX-1/COX-2)	Reference Compound	IC50 (μM)	Citation
Compound 9a	COX-2 Inhibition	0.0155	21.29	Celecoxib	0.0178	[7]
Compound 16b	COX-2 Inhibition	0.0169	18.63	Celecoxib	0.0178	[7]
Compound 12	COX-2 Inhibition	0.0171	17.25	Celecoxib	0.0178	[7]
Compound 9b	COX-2 Inhibition	0.0175	15.71	Celecoxib	0.0178	[7]
Compound 17	COX-2 Inhibition	0.0177	16.10	Celecoxib	0.0178	[7]
Compound 4c	COX-2 Inhibition	0.26	-	Celecoxib	0.35	[8]
Compound 6b	COX-2 Inhibition	0.18	6.33	Celecoxib	0.35	[8]
Compound 71	LPS-induced NF-κB inhibition	2.0	-	-	-	[9]
Compound 13i	LPS-induced NF-κB inhibition	4.8	-	-	-	[10]
Compound 16	LPS-induced NF-κB inhibition	30.1	-	-	-	[10]

Analgesic Activity

The pain-relieving properties of pyridazine derivatives have been demonstrated in various preclinical models. The acetic acid-induced writhing test is a common method to assess peripheral analgesic activity.

Compound ID	Dose (mg/kg)	% Inhibition of Writhing	Reference Compound	Dose (mg/kg)	% Inhibition of Writhing	Citation
Compound 4b	10	High	Celecoxib	10	-	[11]
Compound 5a	10	High	Celecoxib	10	-	[11]
Compound 5c	10	High	Celecoxib	10	-	[11]
Compound 5d	10	High	Celecoxib	10	-	[11]
Compound 6a	10	High	Celecoxib	10	-	[11]
Compound 6b	10	High	Celecoxib	10	-	[11]
Compound 6c	10	High	Celecoxib	10	-	[11]
Compound 6d	10	High	Celecoxib	10	-	[11]
Compound 9c	10	High	Celecoxib	10	-	[11]
Compound 9d	10	High	Celecoxib	10	-	[11]
Compound 16a	10	High	Celecoxib	10	-	[11]
Compound 16c	10	High	Celecoxib	10	-	[11]
Pyrazoline 2d	-	Moderate	-	-	-	[12]

Pyrazoline 2e	-	High	-	-	-	[12]
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Antiviral Activity

Several pyridazine derivatives have been synthesized and evaluated for their antiviral properties. A notable example is their activity against the Hepatitis A virus (HAV).

Compound ID	Concentration (µg/mL)	% Inhibition of HAV	Reference Compound	Concentration (µg/mL)	% Inhibition of HAV	Citation
Compound 10	10	High	Amentadine	10	Moderate	[13] [14]
20	High	Amentadine	20	Moderate	[13] [14]	
30	High	Amentadine	30	Moderate	[13] [14]	
40	High	Amentadine	40	Moderate	[13] [14]	
50	High	Amentadine	50	Moderate	[13] [14]	

Herbicidal Activity

In the field of agrochemicals, pyridazine derivatives have shown potential as herbicides. Their activity is often assessed by their ability to inhibit the growth of various plant species.

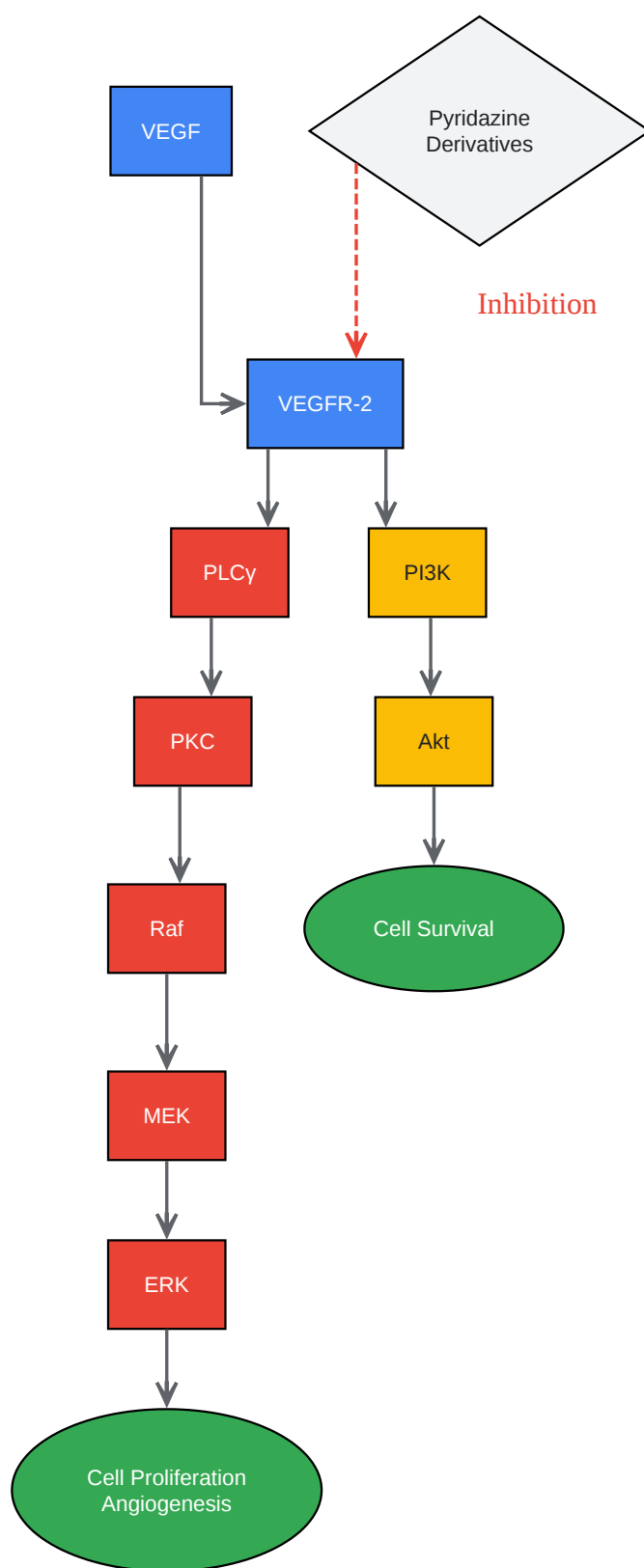
Compound ID	Plant Species	Activity	Reference
3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-(trifluoromethylphenyl)pyridazine derivatives	Spirodela polyrrhiza and others	High herbicidal activity	[15]
Pyrido[2,3-d]pyrimidine derivatives	Lactuca sativa, Brassica campestris, Agrostis stolonifera, Triticum aestivum	Good herbicidal activity	[16]

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate pyridazine derivatives, this section includes diagrams of key signaling pathways and a generalized experimental workflow for drug screening.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is crucial for angiogenesis, the formation of new blood vessels. Many pyridazine derivatives exert their anticancer effects by inhibiting this pathway.

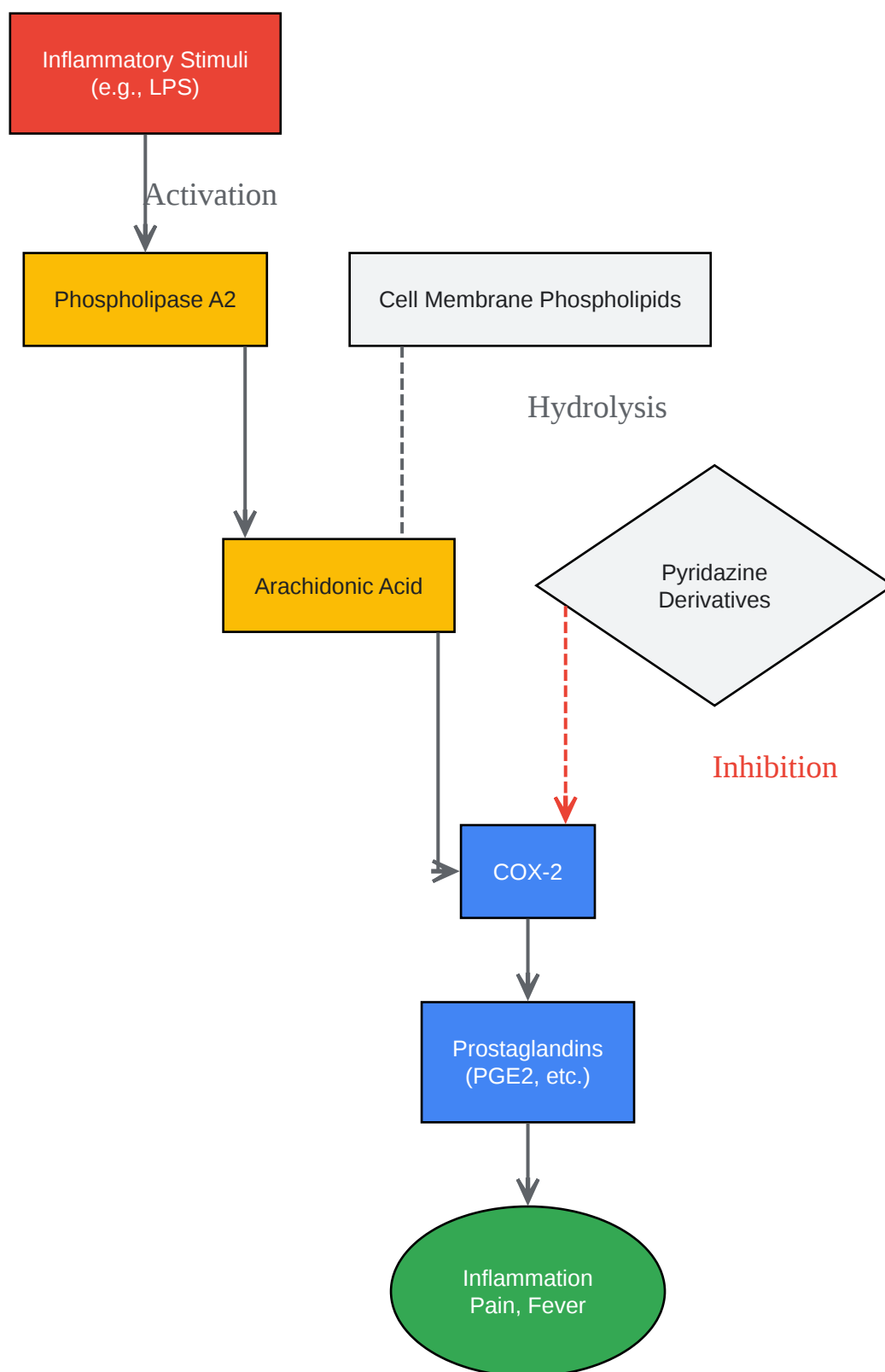


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Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.

COX-2 Signaling Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Many anti-inflammatory pyridazine derivatives act by inhibiting COX-2.



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Caption: The COX-2 inflammatory pathway and its inhibition by pyridazine derivatives.

General Experimental Workflow for Biological Screening

The discovery of biologically active pyridazine derivatives typically follows a structured workflow, from synthesis to in-depth biological evaluation.



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Caption: A generalized workflow for the screening of pyridazine derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of Pyridazine Derivatives (General Methods)

The synthesis of the pyridazine core can be achieved through various routes. A common method involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate. For instance, the reaction of maleic anhydride with hydrazine hydrate in the presence of an acid catalyst yields the pyridazine ring.[17] Another approach involves the reaction of a γ -keto acid with hydrazine hydrate to form a dihydropyridazinone, which can be subsequently oxidized to the corresponding pyridazinone.[18] Substitutions on the pyridazine ring are typically introduced by using appropriately substituted starting materials or through subsequent functionalization of the pyridazine core.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

- **Compound Treatment:** Treat the cells with various concentrations of the pyridazine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Preparation of Inoculum:** Prepare a standardized suspension of the test microorganism in a suitable broth medium.
- **Serial Dilution of Compounds:** Perform serial two-fold dilutions of the pyridazine derivatives in a 96-well microtiter plate containing broth.
- **Inoculation:** Add the standardized microbial inoculum to each well of the microtiter plate.
- **Incubation:** Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

- **Animal Acclimatization:** Acclimatize rats to the laboratory conditions for at least one week before the experiment.
- **Compound Administration:** Administer the pyridazine derivatives or a control vehicle (e.g., saline) to the rats, typically via oral gavage.
- **Induction of Edema:** After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
- **Measurement of Paw Volume:** Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
- **Data Analysis:** Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a common method for screening peripheral analgesic activity.

- **Animal Acclimatization:** Acclimatize mice to the laboratory conditions before the experiment.
- **Compound Administration:** Administer the pyridazine derivatives, a standard analgesic (e.g., aspirin), or a vehicle control to the mice.
- **Induction of Writhing:** After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).
- **Observation:** Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).
- **Data Analysis:** Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued importance in medicinal chemistry. This technical guide has provided a snapshot of the vast potential of pyridazine derivatives, offering a foundation of quantitative data, experimental protocols, and pathway visualizations to aid researchers in their quest for novel and effective drugs. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

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